(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one
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Overview
Description
Annotinine is a member of quinolizidines.
Scientific Research Applications
Chemical Structure Analysis and Isomerization
- The compound undergoes spontaneous isomerization in certain conditions, showing a mixture of isomers with the same backbone. This aspect is crucial for understanding the compound's behavior under various conditions and aids in the development of specific applications, particularly in chemistry and materials science (Afonin et al., 2017).
Synthesis and Structural Studies
- Studies focused on the synthesis and structural analysis of compounds similar to (1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.1^11,14^.0^1,17^.0^2,4^.0^6,17]octadecan-13-one contribute to the broader understanding of macrocyclic and polycyclic compounds. These insights are beneficial for the development of new materials and pharmaceuticals (Mosimann & Vogel, 2000).
Potential Medical Applications
- Research into the structure and reactivity of similar macrocyclic compounds has led to insights regarding their potential applications in medical science, such as in drug delivery systems or as part of therapeutic compounds (Adamovich et al., 2011).
Molecular Interactions and Complex Formation
- The compound's ability to form complexes with various metals has been studied. This is significant in fields such as catalysis and material science, where the formation of specific complexes can lead to the development of new catalysts or materials with unique properties (Bernhardt et al., 2000).
Application in Catalysis
- The related compounds have been used as phase transfer catalysts in chemical reactions, indicating a potential role for (1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.1^11,14^.0^1,17^.0^2,4^.0^6,17]octadecan-13-one in facilitating specific chemical transformations (Shi, 2000).
Interaction with Biological Molecules
- The interactions of similar compounds with biological molecules like amino acids are studied to understand their potential biological activity and applications in biochemistry and pharmacology (Lederer et al., 1999).
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one |
InChI |
InChI=1S/C16H21NO3/c1-8-6-15-9-3-2-4-17(15)7-12-13(19-12)16(8,15)10-5-11(9)20-14(10)18/h8-13H,2-7H2,1H3/t8?,9-,10-,11-,12-,13-,15+,16+/m1/s1 |
InChI Key |
MVITYUVPZPGMRM-RLFDSYHXSA-N |
Isomeric SMILES |
CC1C[C@@]23[C@]14[C@@H]5C[C@H]([C@H]2CCCN3C[C@@H]6[C@H]4O6)OC5=O |
SMILES |
CC1CC23C14C5CC(C2CCCN3CC6C4O6)OC5=O |
Canonical SMILES |
CC1CC23C14C5CC(C2CCCN3CC6C4O6)OC5=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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